molecular formula C17H30O3 B11951797 7-Oxo-16-heptadecenoic acid

7-Oxo-16-heptadecenoic acid

Katalognummer: B11951797
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: KACDBTJUJWBXHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Oxo-16-heptadecenoic acid is a unique organic compound with the molecular formula C17H30O3 and a molecular weight of 282.427 g/mol . This compound is characterized by the presence of a ketone group at the 7th position and a double bond at the 16th position of the heptadecenoic acid chain. It is a rare and specialized chemical often used in early discovery research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-16-heptadecenoic acid typically involves the oxidation of 16-heptadecenoic acid. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction conditions often require a solvent like dichloromethane (CH2Cl2) and a catalyst to facilitate the oxidation process.

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use. when produced, it involves large-scale oxidation processes with stringent control over reaction parameters to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Oxo-16-heptadecenoic acid undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 7-hydroxy-16-heptadecenoic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ketone group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: 7-Hydroxy-16-heptadecenoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Oxo-16-heptadecenoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialized materials and chemical products.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Oxo-16-heptadecenoic acid is unique due to its specific structural features, including the ketone group at the 7th position and the double bond at the 16th position. These structural characteristics confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Eigenschaften

Molekularformel

C17H30O3

Molekulargewicht

282.4 g/mol

IUPAC-Name

7-oxoheptadec-16-enoic acid

InChI

InChI=1S/C17H30O3/c1-2-3-4-5-6-7-8-10-13-16(18)14-11-9-12-15-17(19)20/h2H,1,3-15H2,(H,19,20)

InChI-Schlüssel

KACDBTJUJWBXHM-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCCCCCCC(=O)CCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.